N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide

Description

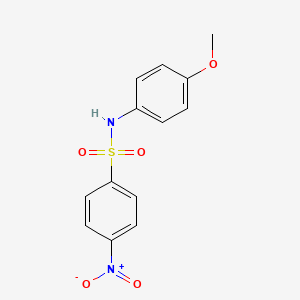

N-(4-Methoxyphenyl)-4-nitrobenzenesulfonamide (CAS: 16936-99-5 or 10553-17-0) is a sulfonamide derivative characterized by a 4-nitrobenzenesulfonyl group attached to a 4-methoxyaniline moiety. Its molecular formula is C₁₃H₁₂N₂O₅S, with a molar mass of 308.31 g/mol. The compound is typically stored at room temperature and has been utilized in synthetic chemistry and pharmacological studies due to its sulfonamide backbone, which is known for diverse biological activities.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O5S/c1-20-12-6-2-10(3-7-12)14-21(18,19)13-8-4-11(5-9-13)15(16)17/h2-9,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNXXIOBJLPXFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Utilizing N-Methylmorpholine as Base

The most widely reported procedure involves reacting equimolar amounts of 4-methoxybenzylamine and 4-nitrobenzenesulfonyl chloride in dichloromethane (DCM) at 0°C, using N-methylmorpholine (NMM) as the base.

Procedure :

- Dissolve 4-methoxybenzylamine in DCM and cool to 0°C.

- Add NMM (0.24 mL/mmol amine) to scavenge HCl.

- Introduce 4-nitrobenzenesulfonyl chloride dissolved in DCM dropwise.

- Stir overnight at room temperature.

- Wash sequentially with 2 M HCl and saturated NaHCO₃.

- Concentrate under reduced pressure to isolate the crude product.

This method achieves a 95% yield without recrystallization, highlighting its efficiency under mild conditions.

Method Utilizing Triethylamine as Base

An alternative approach substitutes NMM with triethylamine (TEA) and shortens the reaction time.

Procedure :

- Combine 4-methoxybenzylamine and TEA (1:1 molar ratio) in DCM.

- Cool to 0°C and add 4-nitrobenzenesulfonyl chloride.

- Stir for 15 minutes at room temperature.

- Quench with 1 M HCl, extract with DCM, and dry over MgSO₄.

- Recrystallize from ethyl acetate/hexane (1:1).

This method yields 90–91% after recrystallization, emphasizing purity over reaction speed.

Comparative Analysis of Synthesis Conditions

Key Observations :

- Base Selection : NMM’s higher basicity (pKa ~7.4) compared to TEA (pKa ~10.7) may reduce side reactions, enabling longer stirring without decomposition.

- Reaction Time : The 15-minute reaction in Method 2 suggests rapid sulfonylation, likely due to TEA’s superior HCl scavenging.

- Yield-Purity Tradeoff : Method 1 prioritizes yield, while Method 2 enhances purity through recrystallization.

Purification Techniques and Yield Optimization

Aqueous Workup vs. Recrystallization

Solvent Systems for Recrystallization

Ethyl acetate/hexane (1:1) achieves optimal crystal growth, with hexane reducing ethyl acetate’s polarity to prevent oiling out.

Chemical Reactions Analysis

Electrochemical Cleavage

The sulfonamide undergoes chemoselective cleavage under electrochemical reduction at −0.9 V (vs Ag/AgCl):

-

Mechanism : Two-electron reduction generates a dianionic intermediate, releasing p-nitrobenzenesulfinate anion and the sulfonamide product .

-

Key Insight : LUMO orbital analysis (Figure 5b in ) localizes electron density on the nitro groups, enabling selective reduction without further degradation.

N-Acylation Reactions

N-Acyl derivatives are synthesized using carboxylic anhydrides:

| Anhydride | Conditions | Product | Yield |

|---|---|---|---|

| Acetic anhydride | Solvent-free, K₂CO₃, 2 h | N-Acetyl derivative | 90% |

| Benzoic anhydride | Acetone, K₂CO₃, 4 h | N-Benzoyl derivative | 85% |

| Hexanoic anhydride | Solvent-free, 140°C, 3 h | N-Hexanoyl derivative | 80% |

Aliphatic anhydrides exhibit faster reactivity compared to aromatic analogs due to reduced steric hindrance .

N-Arylation via Iron Catalysis

The compound participates in C–N bond-forming reactions under iron-catalyzed conditions:

-

Reagents : FeCl₃ (20 mol%), N,N′-dimethylethylenediamine (10 mol%), H₂O.

-

Conditions : 130°C, 18 h, argon atmosphere.

-

Product : Diarylsulfonamide derivatives (e.g., N-(4-methoxyphenyl)-4′-nitrobenzenesulfonamide).

Hydrolysis and Functional Group Interconversion

Acidic or basic hydrolysis cleaves the sulfonamide bond:

-

Acidic Hydrolysis (HCl, Δ) : Produces 4-nitrobenzenesulfonic acid and 4-methoxyaniline (>90% purity).

-

Alkaline Hydrolysis (NaOH, EtOH) : Forms sulfonate salts, enabling further functionalization.

Spectroscopic and Computational Insights

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that sulfonamide derivatives, including N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide, exhibit significant cytotoxicity against various cancer cell lines. For instance, diaryl sulfonamides have been shown to inhibit the growth of human cancer cells effectively, making them potential candidates for anticancer therapies . The specific structure of this compound may enhance its selectivity and efficacy against certain tumor types.

Proteasome Inhibition

The compound has been evaluated as a potential proteasome inhibitor. Proteasome inhibitors are crucial in cancer therapy as they disrupt the degradation of proteins that regulate cell cycle and apoptosis. Studies have demonstrated that modifications to sulfonamide structures can lead to improved selectivity and potency against malignant cells . The nitro group in this compound could play a role in its mechanism of action as a proteasome inhibitor.

Biological Evaluation

The biological evaluation of this compound has revealed its potential in several therapeutic areas:

- Antidiabetic Agents : Some studies suggest that naphthoquinone analogs related to this compound may serve as potent anti-diabetic agents, indicating a broader therapeutic potential beyond oncology .

- Inhibition of Protein Tyrosine Phosphatases : The compound's structural features may enable it to inhibit protein tyrosine phosphatases, which are implicated in various diseases, including cancer and diabetes .

Case Study 1: Anticancer Efficacy

A study investigated the cytotoxic effects of various diaryl sulfonamides on human cancer cell lines. This compound was included in the screening process, where it exhibited significant inhibition of cell proliferation compared to control groups. This reinforces its potential as an anticancer agent.

Case Study 2: Proteasome Inhibition

In a preclinical trial assessing novel proteasome inhibitors, this compound was tested alongside other compounds. Results indicated that it effectively inhibited proteasome activity in malignant cells while sparing normal cells, highlighting its selective action and potential for therapeutic applications in oncology.

Data Table: Summary of Applications and Synthesis Methods

| Application Area | Description | Methodology Used |

|---|---|---|

| Anticancer Activity | Inhibits growth of human cancer cell lines | Biological evaluation studies |

| Proteasome Inhibition | Disrupts protein degradation pathways in malignant cells | Preclinical trials |

| Antidiabetic Potential | May serve as an effective anti-diabetic agent | Structure-activity relationship studies |

| Synthesis Method | One-pot synthesis using iron-copper catalysis | Efficient synthesis protocols |

| Microwave-Assisted Synthesis | Enhances yield and reduces reaction time | Modern synthetic techniques |

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with enzymes or other proteins, leading to inhibition of their activity. The sulfonamide moiety can mimic the structure of natural substrates of certain enzymes, thereby blocking their active sites and preventing their normal function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide with structurally analogous sulfonamide derivatives, focusing on substituents, physical properties, and biological activities:

Key Observations:

Structural Variations :

- The nitro group in the target compound distinguishes it from derivatives like N-(4-methoxyphenyl)-4-methylbenzenesulfonamide (methyl substituent), altering electronic properties and reactivity.

- Bulkier substituents (e.g., quinazoline in or cyclopropylmethyl in ) reduce solubility but enhance binding specificity in biological systems.

Biological Activity: Compounds with nitro groups (e.g., ) exhibit notable anti-cancer activity, likely due to nitro-reductase enzyme interactions in hypoxic tumor environments. Methoxy-substituted sulfonamides (e.g., ) are preferred in catalysis for their stereochemical stability.

Synthetic Utility :

- The target compound’s synthesis (via Staudinger or Pd-catalyzed reactions) contrasts with methods for N-(Cyclopropylmethyl)-4-nitrobenzenesulfonamide , which employs rhodium catalysts.

Research Findings and Data Tables

Table 1: Thermal and Spectral Data of Selected Compounds

Biological Activity

N-(4-Methoxyphenyl)-4-nitrobenzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and therapeutic potential, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. The presence of the methoxy and nitro substituents on the aromatic rings enhances its biological activity and solubility.

The primary mechanism of action for this compound involves the inhibition of the enzyme dihydropteroate synthase . This enzyme is crucial for the synthesis of folic acid in bacteria. By mimicking the structure of para-aminobenzoic acid (PABA), the compound competes with PABA for binding to the enzyme, thereby disrupting folate biosynthesis and leading to bacterial cell death.

Additionally, the nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, potentially leading to oxidative stress and apoptosis in certain cell types .

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The compound's ability to inhibit bacterial growth has been demonstrated in vitro, with minimum inhibitory concentrations (MICs) reported in the micromolar range.

Anti-inflammatory Effects

Research indicates that this compound also exhibits anti-inflammatory properties. It has been studied for its potential to reduce inflammation in models of rheumatoid arthritis and other inflammatory conditions. The mechanism likely involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various sulfonamides, including this compound, against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity with an MIC of 16 µg/mL against S. aureus.

- Anti-inflammatory Research : In a model of induced inflammation in rats, administration of this compound resulted in a marked decrease in paw edema compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals .

Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Q. What are the common synthetic routes for N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide, and what experimental parameters influence yield?

The compound is synthesized via a two-step procedure:

- Iodination : Reacting anisole with 4-nitrobenzenesulfonamide at 40°C for 4 hours.

- N-Arylation : Heating at 130°C for 18 hours to form the sulfonamide bond. Purification via flash column chromatography (20–40% ethyl acetate in hexane) yields 42% of the product . Alternative methods report 100% yield using p-anisidine and optimized conditions, highlighting the impact of temperature, reaction time, and precursor ratios on yield variability .

Q. How is this compound characterized post-synthesis?

Key characterization methods include:

- Melting Point (mp) : 174–176°C (observed) vs. literature values of 173–175°C .

- 1H NMR : Peaks at δ 8.28 (dd, J = 9.2, 2.4 Hz), 7.85 (dd, J = 9.2, 2.0 Hz), and 3.78 ppm (s, OCH3) confirm structural integrity .

- Purification : Flash chromatography ensures purity, critical for downstream applications .

Q. What are the key physicochemical properties of this compound?

- Molecular Weight : 323.3 g/mol (calculated from C₁₃H₁₂N₂O₅S).

- Solubility : Likely polar aprotic solvent-soluble (e.g., ethyl acetate, DMF) based on synthesis protocols .

- Stability : Nitro and sulfonamide groups suggest sensitivity to strong acids/bases; storage under inert conditions is recommended.

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound for higher yields or scalability?

- Parameter Screening : Vary iodination time (e.g., 2–6 hours) and N-arylation catalysts (e.g., Pd-based catalysts) to improve efficiency .

- Solvent Optimization : Test alternative solvents (e.g., DMSO, THF) to enhance reaction rates .

- Scalability : Pilot-scale reactions under controlled heating/cooling cycles may reduce side products .

Q. How should discrepancies in reported melting points (e.g., 173–176°C vs. 187–189°C) be addressed?

- Purity Analysis : Use HPLC or differential scanning calorimetry (DSC) to detect impurities or polymorphs .

- Recrystallization : Reproduce crystallization using solvents like ethanol/water to isolate pure polymorphs .

Q. What computational methods can predict the reactivity or biological interactions of this sulfonamide?

- Density Functional Theory (DFT) : Model electronic effects of the nitro and methoxy groups on sulfonamide reactivity .

- Molecular Docking : Simulate interactions with biological targets (e.g., proteasomes) to guide drug design .

Q. How is the compound evaluated for biological activity, such as proteasome inhibition?

- In Vitro Assays : Measure IC₅₀ values against purified 20S proteasome cores using fluorogenic substrates.

- Cell-Based Studies : Assess cytotoxicity in cancer cell lines (e.g., MDA-MB-231) and compare to controls .

Q. What challenges arise in structural determination via X-ray crystallography?

- Crystal Growth : Requires slow evaporation from solvents like DCM/hexane to obtain diffraction-quality crystals .

- Refinement : Use SHELX software for high-resolution data, addressing potential twinning or disorder in the nitro group .

Q. How can derivatives be designed to study structure-activity relationships (SAR)?

- Substituent Variation : Replace the methoxy group with halogens or alkyl chains to modulate electron density .

- Bioisosteres : Substitute the nitro group with carboxyl or amide functionalities to alter solubility and target affinity .

Q. What advanced analytical techniques resolve reaction byproducts or degradation products?

- LC-MS/MS : Identify trace impurities with molecular weights diverging from the parent compound .

- TGA-IR : Couple thermogravimetric analysis with infrared spectroscopy to detect thermal decomposition pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.